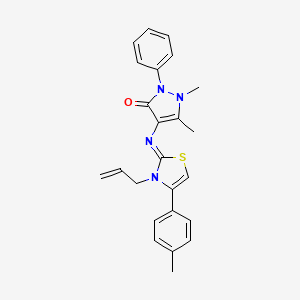![molecular formula C13H11N5O2 B11692913 2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to a furan ring via an acetohydrazide bridge
Vorbereitungsmethoden
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative, which can be achieved by reacting benzotriazole with an appropriate acylating agent.
Condensation Reaction: The benzotriazole derivative is then subjected to a condensation reaction with furan-2-carbaldehyde in the presence of a suitable catalyst to form the desired product.
Analyse Chemischer Reaktionen
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide include:
2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: This compound shares the benzotriazole and acetohydrazide moieties but lacks the furan ring.
Benzotriazole Derivatives: Various benzotriazole derivatives with different substituents can be compared based on their chemical reactivity and applications.
The uniqueness of 2-(1H-benzotriazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide lies in its combination of benzotriazole and furan moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11N5O2 |
|---|---|
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11N5O2/c19-13(16-14-8-10-4-3-7-20-10)9-18-12-6-2-1-5-11(12)15-17-18/h1-8H,9H2,(H,16,19)/b14-8+ |
InChI-Schlüssel |
APVOXUIEXIZHBZ-RIYZIHGNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)

![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)


![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)

![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)
